BenchChemオンラインストアへようこそ!

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Properties

CAS 1132830-63-7 delivers a uniquely three-dimensional isoxazol-5-amine scaffold combining a bicyclo[2.2.1]heptane cage with a 5-aminoisoxazole pharmacophore. With Fsp3 = 0.73 — dramatically exceeding flat 3-aryl analogs — LogP 1.70, and TPSA 52.05 Ų, this building block achieves superior solubility, reduced off-target promiscuity, and predicted CNS permeability. Replace generic 3-phenylisoxazol-5-amines in existing SAR without altering H-bond capacity. Supplied at ≥98% purity for hit-to-lead, fragment-based discovery, and chiral probe design. Order now to introduce three-dimensionality into your medicinal chemistry program.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 1132830-63-7
Cat. No. B1453959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
CAS1132830-63-7
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CC3=NOC(=C3)N
InChIInChI=1S/C11H16N2O/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,12H2
InChIKeyGGEVROHSGUCPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine (CAS 1132830-63-7): Procurement-Ready Specification & Structural Baseline


3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine (CAS 1132830-63-7) is a heterocyclic building block comprising a 5-aminoisoxazole core linked via a methylene bridge to a bicyclo[2.2.1]heptane (norbornane) moiety [1]. This structural arrangement confers a unique combination of a hydrogen bond donor/acceptor pharmacophore with a rigid, three-dimensional lipophilic cage. Vendors such as Fluorochem and AKSci supply the compound at purities of 95% to 98%, with molecular weight of 192.26 g/mol (C11H16N2O) . The compound is exclusively designated for research and development use as a synthetic intermediate or scaffold for medicinal chemistry exploration .

Why a Generic 3-Substituted Isoxazol-5-amine Cannot Replace CAS 1132830-63-7: Procurement Implications of Scaffold Rigidity and Lipophilicity


Substitution of CAS 1132830-63-7 with a generic 3-alkyl or 3-aryl isoxazol-5-amine is unsupported by quantitative physicochemical data and introduces procurement risk. The bicyclo[2.2.1]heptane substituent imparts a uniquely high fraction of sp3-hybridized carbons (Fsp3 = 0.73), which significantly exceeds that of typical aromatic or simple alkyl isoxazole analogs [1]. This elevated three-dimensionality is directly associated with improved solubility profiles and reduced promiscuity in drug-like scaffolds, as demonstrated by the compound's calculated LogP of 1.70 and LogD (pH 7.4) of 1.70 [1]. In contrast, more planar comparators such as 3-phenylisoxazol-5-amine or 3-(4-fluorophenyl)isoxazol-5-amine possess lower Fsp3 values and higher aromatic character, which can alter solubility, permeability, and off-target binding profiles in downstream assays [2]. Without equivalent topological polar surface area (TPSA = 52.05 Ų) and steric bulk, generic replacements risk divergent SAR and failed reproducibility in lead optimization campaigns.

Quantitative Differentiation of CAS 1132830-63-7: Evidence-Based Comparison for Scientific Selection


Topological Saturation (Fsp3) as a Differentiator from Planar Isoxazole Analogs

The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) value of 0.73, a direct measure of its three-dimensional saturation . This is a direct comparator against the broader class of 3-substituted isoxazol-5-amines bearing planar aromatic or simple linear alkyl substituents, which typically fall below Fsp3 = 0.40-0.50. For example, 3-phenylisoxazol-5-amine (C9H8N2O) has a calculated Fsp3 of 0.0-0.2 depending on the substitution pattern, while 3-(4-fluorophenyl)isoxazol-5-amine (C9H7FN2O) also possesses a predominantly flat, aromatic structure with low Fsp3 [1]. The quantified difference in Fsp3 (target > 0.7 vs. comparator < 0.5) is directly linked in the medicinal chemistry literature to improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (LogP/LogD) Modulation vs. 3-Aryl Isoxazole-5-amine Comparators

The target compound possesses a calculated LogP of 1.70 and a LogD (pH 7.4) of 1.70 [1]. This represents a moderate lipophilicity that is often considered optimal for oral bioavailability (Lipinski's Rule of 5 recommends LogP < 5) while retaining sufficient hydrophilicity for aqueous solubility. In contrast, 3-aryl substituted isoxazol-5-amines, such as 3-(4-bromophenyl)isoxazol-5-amine or 3-(4-fluorophenyl)isoxazol-5-amine, exhibit higher LogP values (estimated >2.5-3.0) due to extended aromatic conjugation [2]. The lower LogP of the bicyclic analog (difference of approximately -1.0 to -1.5 units) translates to a predicted reduction in plasma protein binding and metabolic clearance via CYP450 enzymes, as higher LogP values are empirically correlated with increased metabolic liability and off-target pharmacology [2].

ADME Lipophilicity Bioavailability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Bicyclic Amine Analogs

The target compound exhibits a TPSA of 52.05 Ų with one hydrogen bond donor (amine) and two acceptors (oxazole N and O) [1]. This TPSA value is distinct from related bicyclo[2.2.1]heptane-amine building blocks lacking the isoxazole core, such as bicyclo[2.2.1]heptan-2-ylmethanamine (TPSA ~26 Ų; C8H15N), which has lower polarity and different solubility characteristics [2]. The intermediate TPSA of CAS 1132830-63-7 (52.05 Ų) places it within the generally accepted range for oral bioavailability (TPSA < 140 Ų) while also meeting the stricter criteria for potential blood-brain barrier penetration (TPSA < 60-70 Ų) [3]. This provides a quantifiable advantage for CNS drug discovery programs compared to more polar isoxazole derivatives or less functionalized bicyclic amines.

Permeability CNS Penetration Drug-likeness

Vendor-Supplied Purity Benchmarks and Hazard Classification for Procurement Planning

The compound is commercially available from major research chemical suppliers with specified minimum purities of 95% (AKSci) and 98% (Fluorochem) . This compares favorably to less common or custom-synthesized 3-bicycloalkyl isoxazole analogs, which may be offered at lower or unspecified purity grades. Furthermore, the Safety Data Sheet (SDS) from Fluorochem explicitly classifies the compound with GHS07 hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed and causes skin/eye/respiratory irritation . This defined hazard profile enables institutional procurement and environmental health & safety (EHS) officers to pre-approve the compound with standard laboratory handling precautions (PPE, fume hood), whereas uncharacterized analogs introduce unknown risk and potential delays.

Quality Control Procurement Safety

Optimal Application Scenarios for CAS 1132830-63-7 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Exploration of Saturated, Three-Dimensional Scaffolds for Lead Optimization

The high Fsp3 value (0.73) and balanced LogP (1.70) of CAS 1132830-63-7 make it a superior choice for medicinal chemistry programs seeking to replace flat, aromatic cores with more saturated, three-dimensional structures . This is particularly relevant in hit-to-lead campaigns where improving solubility and reducing off-target promiscuity are critical goals. The compound can serve as a direct replacement for 3-aryl isoxazol-5-amines in existing SAR series, allowing chemists to probe the effects of increased saturation without drastically altering molecular weight or hydrogen bonding capacity.

CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

The TPSA of 52.05 Ų, combined with only one hydrogen bond donor and two acceptors, positions this compound within the favorable property space for CNS penetration (TPSA < 60-70 Ų) [1]. Unlike more polar isoxazole derivatives (TPSA > 80 Ų) which exhibit poor passive permeability, or simple lipophilic bicyclic amines (TPSA < 30 Ų) which may suffer from high non-specific binding, this compound offers a balanced polarity profile ideal for CNS-targeted library synthesis and fragment-based drug discovery [1].

Chemical Biology: Conformationally Restricted Probe Design

The rigid bicyclo[2.2.1]heptane (norbornane) moiety provides a conformationally restricted, lipophilic anchor that can be used to orient the 5-aminoisoxazole pharmacophore in a defined three-dimensional geometry . This is advantageous for designing chemical probes where precise spatial presentation of the amine and oxazole hydrogen bonding functionalities is required for target engagement, such as in kinase inhibitor design or protein-protein interaction modulation. The compound's defined stereochemistry (three asymmetric atoms) offers opportunities for chiral resolution and structure-activity relationship studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.